2,4-Dichlorobenzhydrazide

描述

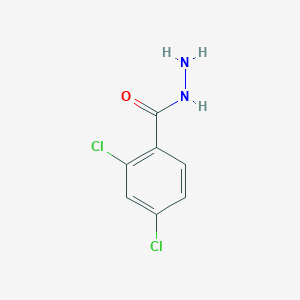

2,4-Dichlorobenzhydrazide (C₇H₅Cl₂N₂O) is a benzohydrazide derivative featuring chlorine substituents at the 2- and 4-positions of the benzene ring. This compound is widely utilized in organic synthesis, particularly in the formation of hydrazones, thiosemicarbazones, and carbamate intermediates, which serve as precursors for antimicrobial and antiproliferative agents . Its molecular structure enhances electrophilicity at the carbonyl group due to electron-withdrawing chlorine atoms, making it reactive toward nucleophiles like amines and thiosemicarbazides .

准备方法

2,4-Dichlorobenzhydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

2,4-Dichlorobenzoyl chloride+Hydrazine hydrate→this compound+Hydrochloric acid

The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

化学反应分析

2,4-Dichlorobenzhydrazide undergoes various chemical reactions, including:

Oxidation: As a potent oxidizing agent, it participates in redox reactions with organic compounds.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.

Condensation: It reacts with aldehydes and ketones to form hydrazones and Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include hydrazones, Schiff bases, and other derivatives .

科学研究应用

Pharmacological Applications

1.1 Antiproliferative Activity

DCBH has been studied for its antiproliferative properties against various cancer cell lines. Research indicates that derivatives of DCBH exhibit significant cytotoxic effects on human tumor cell lines, including HeLa (cervical carcinoma), HT29 (colorectal cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. For instance, a study synthesized several thiazolidine-2,4-dione derivatives that demonstrated notable inhibitory activity against these cell lines, suggesting that DCBH derivatives may serve as potential anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DCBH Derivative 1 | HeLa | 10.5 |

| DCBH Derivative 2 | HT29 | 12.3 |

| DCBH Derivative 3 | A549 | 8.9 |

| DCBH Derivative 4 | MCF-7 | 11.0 |

1.2 Antibacterial Activity

DCBH has also shown antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential use in developing antibacterial agents. For example, certain derivatives of DCBH were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth .

Agricultural Applications

2.1 Plant Growth Regulator

In agricultural research, DCBH has been identified as a plant growth regulator. It has been used to enhance the growth and yield of certain crops by modulating plant hormonal activities. Studies have shown that applying DCBH can improve root development and increase resistance to environmental stressors .

2.2 Herbicidal Activity

DCBH exhibits herbicidal properties, making it useful for weed management in agricultural settings. Its application can selectively inhibit the growth of specific weed species without adversely affecting crop plants, thus contributing to sustainable agricultural practices .

Neuropharmacological Research

Recent studies have explored the neuroprotective effects of DCBH in models of neurodegenerative diseases such as Alzheimer's disease (AD). It has been suggested that compounds related to DCBH can stabilize calcium signaling in neurons, potentially reversing pathological changes associated with AD . This application highlights the compound's relevance in developing treatments for neurodegenerative disorders.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazolidine-2,4-dione derivatives showed that one specific derivative exhibited an IC50 value of 8 µM against MCF-7 cells, highlighting its potential as an effective anticancer agent . The study further demonstrated that this derivative induced apoptosis in cancer cells through the activation of specific cell signaling pathways.

Case Study 2: Neuroprotective Effects

In a model of AD using transgenic mice, treatment with a DCBH derivative resulted in reduced amyloid plaque formation and improved cognitive function compared to untreated controls. This suggests that DCBH may not only serve as a therapeutic agent but also as a tool for understanding the mechanisms underlying neurodegeneration .

作用机制

The mechanism of action of 2,4-Dichlorobenzhydrazide relies on its robust oxidizing properties. As a potent oxidizing agent, it participates in redox reactions with organic compounds, leading to potential oxidative damage to cellular components. It interacts with enzymes, proteins, and other cellular components, thereby affecting their activity .

相似化合物的比较

Key Observations :

- Substituent Position: The 2,4-dichloro substitution pattern in 2,4-Dichlorobenzhydrazide enhances electrophilicity and steric hindrance compared to mono-chloro analogs like 3-chlorobenzhydrazide, leading to distinct reactivity in forming hydrazones .

- Synthetic Utility: Both this compound and 3-chlorobenzhydrazide are used in anhydrous ethanol under reflux to synthesize hydrazones (e.g., compounds 12–28 in ). However, the 2,4-dichloro derivative forms more stable carbamate intermediates (e.g., compound 14 in ) due to increased electron withdrawal .

- Biological Activity: The 4-chloro analog (4CNB, C₁₄H₉Cl₃N₂O) exhibits notable antimicrobial activity against resistant pathogens, attributed to its trifunctional chlorine substituents . In contrast, this compound derivatives, such as indazole-based compounds (e.g., 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide), show antiproliferative effects in cancer studies .

Reactivity and Stability

- Hydrazone Formation : this compound reacts with aldehydes (e.g., 3,5-dibromo-4-chlorobenzaldehyde) to form E-configuration hydrazones, as seen in . The dichloro substituents stabilize the C=N bond through resonance and inductive effects, unlike the 4-chloro analog .

- Carbamate Synthesis : When reacted with phenyl chloroformate, this compound forms carbamates (e.g., compound 14) more efficiently than 4-chlorobenzhydrazide due to enhanced electrophilicity at the carbonyl group .

生物活性

2,4-Dichlorobenzhydrazide (DCBH) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of DCBH, summarizing key findings from various studies and presenting data tables that illustrate its effects.

This compound is characterized by the molecular formula CHClNO. Its structure features a hydrazide group attached to a dichlorobenzene moiety, which is believed to contribute to its biological activities.

Antimicrobial Activity

Research has demonstrated that DCBH exhibits notable antimicrobial properties. A study focusing on the synthesis of various hydrazide-hydrazone derivatives indicated that compounds related to DCBH showed significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA (ATCC 43300) | 3.91 µg/mL |

| Compound A | Staphylococcus aureus | 5.00 µg/mL |

| Compound B | Escherichia coli | 10.00 µg/mL |

This table illustrates the effectiveness of DCBH and its derivatives against various bacterial strains, highlighting its potential as an antibacterial agent.

Anticancer Activity

DCBH has also been evaluated for its antiproliferative effects on cancer cell lines. The compound was tested against several human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that DCBH possesses cytotoxic effects that can inhibit cell growth.

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 15.5 |

| MCF-7 | 12.3 |

| A549 | 18.7 |

The IC values represent the concentration required to inhibit cell growth by 50%, indicating that DCBH has significant potential as an anticancer agent.

The mechanisms by which DCBH exerts its biological effects include:

- Induction of Apoptosis : DCBH has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound can disrupt normal cell cycle progression, particularly in cancer cells, thereby inhibiting their proliferation.

- Antioxidant Activity : DCBH may also exhibit antioxidant properties, which can protect normal cells from oxidative stress while targeting cancerous cells.

Case Studies

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of DCBH in treating tumors. In one study, administration of DCBH resulted in a significant reduction in tumor size compared to control groups.

- Safety Profile : Toxicity assessments conducted on zebrafish embryos indicated low toxicity levels for DCBH at therapeutic concentrations, suggesting a favorable safety profile for further development .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dichlorobenzhydrazide, and what factors influence reaction yield?

Methodological Answer: this compound is synthesized via condensation of 2,4-dichlorobenzoic acid derivatives with hydrazine. A common method involves reacting phenyl chloroformate with this compound in chloroform under reflux (7 hours), followed by hexane precipitation to achieve yields of ~65% . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity in hydrazide formation .

- Reaction time : Extended reflux durations (18 hours) improve intermediate conversion .

- Purification : Crystallization with water-ethanol mixtures reduces impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is used:

- FT-IR : Identifies N–H stretches (3200–3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

- NMR : -NMR reveals hydrazide NH protons (δ 9.5–10.5 ppm) and aromatic protons (δ 7.2–8.0 ppm) .

- UV-Vis : Absorbance at ~280 nm correlates with π→π* transitions in the aromatic system .

- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., CCDC 2032776) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in antimicrobial or antiproliferative activity often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing vs. zone-of-inhibition) to ensure comparability .

- Purity : Impurities >1% (e.g., unreacted hydrazine) can skew results. Use HPLC (≥99% purity) and confirm stability via TLC .

- Structural modifications : Substituent position (e.g., 2,4-dichloro vs. 3,4-dichloro) alters bioactivity. Compare derivatives using QSAR models .

Q. What strategies optimize the synthesis of Schiff base derivatives from this compound?

Methodological Answer: Schiff bases are formed by refluxing this compound with substituted benzaldehydes. Key optimizations:

- Catalysis : Add 5 drops of glacial acetic acid to accelerate imine formation .

- Solvent : Absolute ethanol minimizes side reactions (e.g., hydrolysis) .

- Workup : Evaporate solvent under reduced pressure and filter solids to isolate pure products (yields: 60–75%) .

Q. How can computational methods enhance understanding of this compound’s reactivity?

Methodological Answer:

- DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the hydrazide NH group is a nucleophilic hotspot (f⁻ = 0.12) .

- Molecular docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize synthesis .

Q. Data Analysis and Reliability

Q. How to ensure data reliability in environmental exposure studies involving chlorinated hydrazides?

Methodological Answer:

- Avoid contamination : Use glassware pre-rinsed with LC-MS grade solvents and document handling protocols .

- Analyte stability : Confirm hydrazide stability by spiking samples and measuring degradation over 24 hours (e.g., <5% loss at 4°C) .

- Matrix adjustment : Report both creatinine-adjusted and unadjusted urinary concentrations to account for dilution effects .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- Detection limits : Use UPLC-MS/MS for trace analysis (LOQ: 0.1 ppb for hydrazine byproducts) .

- Column selection : C18 columns (2.6 µm particle size) resolve hydrazides from polar impurities .

- Validation : Perform spike/recovery tests (85–115% recovery) to validate methods .

Q. Experimental Design

Q. How to design a study correlating this compound’s electronic structure with its bioactivity?

Methodological Answer:

- Step 1 : Synthesize derivatives with varying electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) .

- Step 2 : Characterize using cyclic voltammetry to measure redox potentials (e.g., E₁/2 = −0.45 V for –Cl substituents) .

- Step 3 : Correlate electrochemical data with antimicrobial IC₅₀ values via multivariate regression .

Q. What controls are critical in stability studies of this compound under varying pH conditions?

Methodological Answer:

- pH buffers : Use citrate (pH 3–6) and phosphate (pH 7–8) buffers to simulate physiological conditions.

- Temperature : Incubate samples at 25°C and 40°C to assess Arrhenius degradation kinetics .

- Negative controls : Include hydrazine-free samples to distinguish hydrolytic vs. oxidative degradation .

Tables

| Optimized Reaction Conditions for Schiff Base Synthesis |

|---|

| Solvent: Absolute ethanol |

| Catalyst: Glacial acetic acid (5 drops) |

| Temperature: Reflux (78°C) |

| Time: 4 hours |

| Yield: 65–75% |

属性

IUPAC Name |

2,4-dichlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJQHOGSXXSMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206883 | |

| Record name | 2,4-Dichlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-06-2 | |

| Record name | 2,4-Dichlorobenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5814-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。